1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cholinesterase inhibition Alzheimer's disease Neurodegeneration

Secure 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 113934-32-0) for precise medicinal chemistry. The 4-chlorophenyl group enhances AChE selectivity vs. BChE over methyl/fluoro analogs, crucial for CNS target validation. Its free carboxylic acid (pKa ~3.02) enables amide/ester derivatization, while weak dihydroorotase inhibition (IC₅₀=180µM) ensures target-specific profiling. Supported by 30+ patents.

Molecular Formula C9H6ClN3O2
Molecular Weight 223.61 g/mol
CAS No. 113934-32-0
Cat. No. B1414751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
CAS113934-32-0
Molecular FormulaC9H6ClN3O2
Molecular Weight223.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=C(N=N2)C(=O)O)Cl
InChIInChI=1S/C9H6ClN3O2/c10-6-1-3-7(4-2-6)13-5-8(9(14)15)11-12-13/h1-5H,(H,14,15)
InChIKeyOVGSNJOPTZYJNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 113934-32-0) – Structural and Physicochemical Baseline for Sourcing Decisions


1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS 113934-32-0, MF: C₉H₆ClN₃O₂, MW: 223.62 g/mol) is a heterocyclic building block featuring a 1,2,3-triazole core, a 4-chlorophenyl substituent, and a free carboxylic acid handle [1]. The 4-chlorophenyl moiety confers enhanced lipophilicity (calculated LogP ~2.33) and modulates electron density on the triazole ring, distinguishing its binding and reactivity profile from non-halogenated or 4-fluoro/4-methyl analogs [2]. The carboxylic acid group (calculated pKa ~3.02) provides a derivatizable anchor for amide, ester, and coordination chemistries, positioning this compound as a versatile scaffold in medicinal chemistry, agrochemical research, and metal complex design [2].

Why 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid Cannot Be Swapped with Unsubstituted or Differently Halogenated Triazole Carboxylic Acids


Substituting the 4-chlorophenyl group on 1,2,3-triazole-4-carboxylic acid is not neutral; it directly alters enzyme inhibition potency and selectivity. In a direct cholinesterase inhibition study, the 4-chlorophenyl derivative (IC₅₀ = 6.71 ± 0.25 µM) exhibited 1.42-fold greater acetylcholinesterase (AChE) inhibition than its 2-methylphenyl analog (IC₅₀ = 9.52 ± 0.23 µM), and importantly, showed divergent selectivity against the related butyrylcholinesterase (BChE) isoform where 2-fluorophenyl (IC₅₀ = 4.52 µM) and 4-fluorophenyl (IC₅₀ = 5.31 µM) derivatives were more potent [1]. Furthermore, the chlorophenyl variant displayed poor inhibition of dihydroorotase (IC₅₀ = 1.80×10⁵ nM) relative to micromolar or submicromolar hits reported for other triazole carboxylates, confirming that target engagement is exquisitely sensitive to aryl substitution [2]. Procuring a generic triazole carboxylic acid without verifying the specific 4-chlorophenyl architecture risks introducing an inactive or selectivity-altered compound into an established assay cascade.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid: Head-to-Head and Cross-Study Comparisons


Acetylcholinesterase Inhibition: 4-Chlorophenyl vs. 2-Methylphenyl Analog

In a direct comparative study of escitalopram-derived triazoles, the 4-chlorophenyl substituted derivative (compound 75) exhibited an IC₅₀ of 6.71 ± 0.25 µM against acetylcholinesterase (AChE), which is 1.42-fold more potent than the 2-methylphenyl analog (compound 70, IC₅₀ = 9.52 ± 0.23 µM) [1]. The same study established that electron-donating substituents generally enhance AChE inhibition, yet the 4-chlorophenyl derivative outperformed the 2-methylphenyl derivative, underscoring that position and electronic character both modulate activity [1].

Cholinesterase inhibition Alzheimer's disease Neurodegeneration

Selectivity Profile: AChE vs. BChE Inhibition Across 4-Halophenyl and 2-Methylphenyl Triazoles

The same escitalopram-triazole series revealed divergent isoform selectivity. While the 4-chlorophenyl derivative (75) showed good AChE inhibition (IC₅₀ = 6.71 µM), the 2-fluorophenyl (76, IC₅₀ = 4.52 ± 0.17 µM) and 4-fluorophenyl (78, IC₅₀ = 5.31 ± 0.43 µM) derivatives were markedly better inhibitors of butyrylcholinesterase (BChE) [1]. Binding energy calculations further substantiated this trend: the 4-chlorophenyl derivative exhibited a ΔGbind of -6.93 kcal/mol for AChE, whereas the fluorophenyl derivatives achieved ΔGbind values of -9.04 and -8.51 kcal/mol for BChE [1].

Enzyme selectivity Cholinesterase SAR

Dihydroorotase Inhibition: Comparative Weakness Defines Target Specificity

The 4-chlorophenyl derivative was evaluated for inhibition of dihydroorotase (from mouse Ehrlich ascites) and exhibited an IC₅₀ of 1.80×10⁵ nM (180 µM) at pH 7.37 [1]. This value is notably high, indicating weak inhibition. In contrast, other 1,2,3-triazole-4-carboxylic acid derivatives, such as those optimized for xanthine oxidase, have achieved IC₅₀ values as low as 0.21 µM—a difference of over 850-fold [2].

Dihydroorotase Pyrimidine biosynthesis Antiproliferative

Patent Activity and Literature Prevalence as a Proxy for Precedented Utility

According to PubChemLite, 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is associated with 30 patents and 0 primary literature citations [1]. In comparison, the unsubstituted 1-phenyl-1H-1,2,3-triazole-4-carboxylic acid core appears in a greater number of peer-reviewed publications focused on xanthine oxidase inhibition, with a total literature count of 1 in the same database snapshot [2].

Patent landscape Prior art Freedom-to-operate

Validated Application Scenarios for 1-(4-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid Based on Quantitative Evidence


Cholinesterase-Targeted CNS Drug Discovery: AChE-Selective Scaffold Development

Use this compound as a starting material to synthesize escitalopram-triazole conjugates or analogous CNS-penetrant molecules where selective acetylcholinesterase (AChE) inhibition is desired over butyrylcholinesterase (BChE). The 4-chlorophenyl derivative demonstrated an AChE IC₅₀ of 6.71 µM—a 1.42-fold improvement over the 2-methylphenyl analog—and exhibited a distinct selectivity profile compared to 2-fluoro and 4-fluoro variants, which favor BChE inhibition [1]. This evidence supports the compound as a validated substructure for building AChE-focused chemical libraries targeting Alzheimer's disease and related dementias.

Selective Enzyme Inhibitor Design: Minimizing Off-Target Polypharmacology

Leverage the compound's weak inhibition of dihydroorotase (IC₅₀ = 180 µM) as a baseline for target selectivity profiling [1]. When designing novel inhibitors, this low basal activity against a key pyrimidine biosynthesis enzyme reduces the risk of unintended antiproliferative effects. Comparative data with potent triazole-based xanthine oxidase inhibitors (IC₅₀ as low as 0.21 µM) further illustrate that the 4-chlorophenyl triazole carboxylic acid core does not inherently confer broad enzyme inhibition; its activity must be engineered through deliberate derivatization [2].

Industrial R&D Building Block with Established Patent Precedent

For industrial research programs requiring a chlorophenyl-triazole carboxylic acid intermediate with a clear intellectual property footprint, this compound offers 30 associated patents [1]. This patent density, combined with zero primary literature citations in the same database, indicates extensive use in proprietary, commercially oriented R&D pipelines rather than purely academic investigations. Procurement of this specific CAS-defined entity ensures alignment with prior art and provides a solid foundation for freedom-to-operate analyses in pharmaceutical, agrochemical, or materials science applications.

Coordination Chemistry and Metal Complex Synthesis

Employ the free carboxylic acid handle (pKa ~3.02) and triazole nitrogen atoms as a bidentate or bridging ligand for transition metal coordination [1]. Triazole-containing carboxylic acids are known to form stable chelates with metals such as Cu(II), Zn(II), and Ni(II), which are relevant for catalysis, magnetic materials, and metallodrug design [2]. The 4-chlorophenyl substituent provides a modifiable lipophilic domain that can influence complex solubility and intermolecular packing, offering an advantage over unsubstituted or more polar 4-fluorophenyl analogs in crystallization and material property optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.